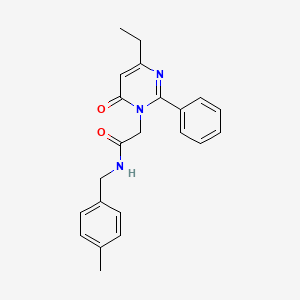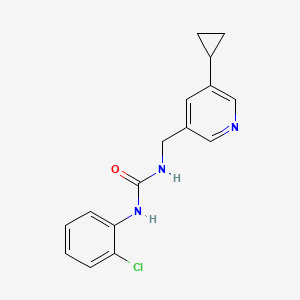
(4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone, also known as CPP-THIZA, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. CPP-THIZA is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to enhance cognitive function in animal models.
Mecanismo De Acción
(4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone acts as a positive allosteric modulator of the α7 nAChR. The α7 nAChR is a ligand-gated ion channel that is involved in various cognitive processes such as learning and memory. This compound enhances the activity of the α7 nAChR by increasing the receptor's sensitivity to acetylcholine, the endogenous ligand of the receptor. This results in increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation. This compound has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in various cognitive processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone has several advantages for lab experiments. It is a highly selective and potent compound that can be easily synthesized in large quantities. This compound has been extensively studied in animal models and has shown promising results for its potential therapeutic applications. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and there are concerns about its potential side effects.
Direcciones Futuras
There are several future directions for the study of (4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone. Further studies are needed to fully understand the mechanism of action of this compound and to identify potential side effects. Clinical trials are needed to determine the safety and efficacy of this compound in humans. This compound may also have potential applications in the treatment of other neurological disorders such as depression and anxiety. Additionally, the development of more selective and potent compounds that target the α7 nAChR may lead to the discovery of new therapeutic agents for the treatment of cognitive disorders.
Métodos De Síntesis
(4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone can be synthesized using a series of chemical reactions. The synthesis involves the reaction of 4-(bromomethyl)thiazole with cyclobutylidenepiperidine to form the intermediate compound, which is then reacted with potassium tert-butoxide to yield this compound. The synthesis method has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
(4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Parkinson's disease.
Propiedades
IUPAC Name |
(4-cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c16-13(12-8-17-9-14-12)15-6-4-11(5-7-15)10-2-1-3-10/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELOIRAUZKSRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)C3=CSC=N3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol](/img/structure/B2820874.png)



![2-[(Dimethylamino)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2820882.png)


![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2820886.png)


![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2820889.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2820890.png)

